Linalyl propionate
Overview
Description
Linalyl propionate, also known as linalyl acetate, is a monoterpene ester commonly found in essential oils and is known for its pleasant scent. It is a principal component in many essential oils and is associated with a variety of biological activities, including anti-inflammatory properties . The compound is closely related to linalool, a monoterpene alcohol, which is often present alongside linalyl acetate in essential oils .
Synthesis Analysis
The synthesis of linalyl acetate has been explored using various catalysts. One method involves the esterification of linalool with acetic anhydride, catalyzed by heteropolychromovanadopohosphate, which yields over 95.3% of linalyl acetate under optimal conditions . Another approach uses acidic ionic liquids as catalysts, with triethylammonium sulfate ([Et3NH][HSO4]) showing the best catalytic activity, achieving a yield of 91.4% . Additionally, p-toluenesulphonic acid has been used as a catalyst for the synthesis of linalyl acetate, with a reported yield of 73.6% under optimum conditions .
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of linalyl propionate, it can be inferred from related compounds and synthesis methods. Linalyl acetate is structurally related to linalool, and its synthesis involves the formation of an ester linkage between the alcohol group of linalool and an acetyl group .
Chemical Reactions Analysis
The allylic rearrangement of linalyl acetate has been studied in various solvents, including acetic acid and propionic acid. The mechanism involves the generation of carbonium-ion pairs and the behavior of the active intermediate in the transition state . The anti-inflammatory activity of linalyl acetate has been attributed to its ability to reduce edema in a model of inflammation, suggesting a pro-drug behavior where linalyl acetate may be converted to its active form, linalool, in the body .
Physical and Chemical Properties Analysis
Linalyl acetate's physical and chemical properties are characterized by its role in the fragrance of plants and its biological activities. It is a volatile compound contributing to the floral scent and is used by plants like Clarkia breweri to attract pollinators . The compound's anti-inflammatory activity has been demonstrated in vivo, where it reduces edema in rats, indicating its potential as an anti-inflammatory agent . The synthesis methods described suggest that linalyl acetate is a stable compound under various reaction conditions, with high yields achievable using different catalysts .
Scientific Research Applications
Specific Scientific Field
Nanotechnology and Biotechnology
Summary of the Application
Linalyl propionate has been used in the synthesis of carbon nanoparticles (CNPs). These CNPs were loaded with Linalyl propionate, a compound isolated from Coriander sativum .
Methods of Application or Experimental Procedures
The Linalyl propionate was conjugated with carbon nanoparticles. The conjugate was characterized by FTIR, TEM, and PS analysis .
Results or Outcomes
The conjugate showed similar antioxidant and anti-proliferative activity when compared to the pure extract. In terms of antibacterial property, the conjugate showed good inhibition against both gram-positive and gram-negative bacteria whereas the extract showed inhibition only against gram-negative bacteria .
Application in Perfumery and Aromatherapy
Specific Scientific Field
Summary of the Application
Linalyl propionate is a commonly used fragrant ingredient in perfumery. It is also used in aromatherapy for its calming effects .
Methods of Application or Experimental Procedures
Linalyl propionate is added to perfumes, household cleaning agents, furniture care products, waxes, as well as to processed food and beverages, as a fragrance and flavor agent .
Results or Outcomes
Its odor is described in literature as floral, citric, fresh and sweet .
Application in Functional Products
Specific Scientific Field
Chemistry and Product Development
Summary of the Application
Linalyl Propionate falls into the category of modern bergamot-lavender notes. A pronounced fruity nuance distinguishes it from Linalyl Acetate. Its excellent stability and intensive clean, fresh character make it ideal for use in fragrances designed for functional products .
Methods of Application or Experimental Procedures
Linalyl Propionate is used at a use level of 1% - 10% in the formulation of functional products .
Results or Outcomes
The product has good stability and provides a clean, fresh character to the functional products .
Application in Cosmetics
Specific Scientific Field
Summary of the Application
Linalyl Propionate is a fragrance used in cosmetics .
Methods of Application or Experimental Procedures
Linalyl Propionate is added to cosmetic products as a fragrance .
Results or Outcomes
The ingredient provides a pleasant fragrance to the cosmetic products .
Application in Cleaning Products
Specific Scientific Field
Chemistry and Product Development
Summary of the Application
Linalyl Propionate is used in the formulation of cleaning products due to its excellent stability and intensive clean, fresh character .
Methods of Application or Experimental Procedures
Linalyl Propionate is used at a use level of 1% - 10% in the formulation of cleaning products .
Results or Outcomes
The product provides a clean, fresh character to the cleaning products .
Application in Food and Beverage Industry
Specific Scientific Field
Summary of the Application
Linalyl Propionate is used as a flavoring agent in the food and beverage industry .
Methods of Application or Experimental Procedures
Linalyl Propionate is added to food and beverages as a flavoring agent .
Results or Outcomes
The ingredient provides a unique flavor to the food and beverages .
properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQIIHCCEMGYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)(CCC=C(C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047574 | |
Record name | 3,7-Dimethylocta-1,6-dien-3-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless or almost colourless liquid with a fresh, floral, sweet, fruity, pear-like odour | |
Record name | Linalyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Linalyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 °C. @ 10.00 mm Hg | |
Record name | Linalyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17 mg/L @ 20 °C (exp), soluble in alcohol and most fixed oils; slightly soluble in propylene glycol; insoluble in glycerol, 1 ml in 7 ml 70% alcohol; 1 ml in 2 ml 80% alcohol (in ethanol) | |
Record name | Linalyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Linalyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.893-0.902 | |
Record name | Linalyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Linalyl propionate | |
CAS RN |
144-39-8 | |
Record name | Linalyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dimethyl-1,6-octadien-3-yl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linalyl propionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-propanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,7-Dimethylocta-1,6-dien-3-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Linalyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINALYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI845A018T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Linalyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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